Docosatrienoic Acid

Overview

Description

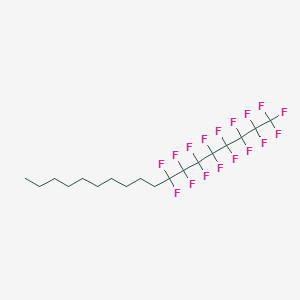

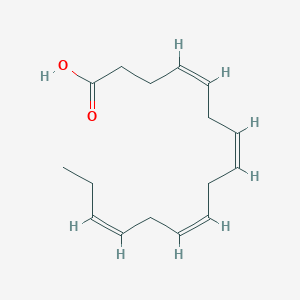

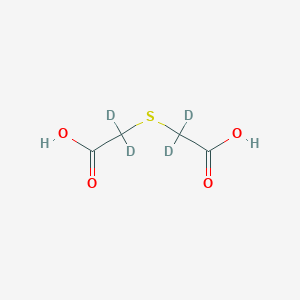

Docosatrienoic acid, also known as cis-13,16,19-docosatrienoic acid, is a very long-chain polyunsaturated fatty acid. It belongs to the class of omega-3 fatty acids and contains 22 carbon atoms with three double bonds located at positions 13, 16, and 19. This compound is known for its potential health benefits, including anti-inflammatory and antitumor properties .

Mechanism of Action

Target of Action

Docosatrienoic Acid, a rare ω-3 fatty acid , primarily targets the Leukotriene B4 (LTB4) receptor . LTB4 is a potent inflammatory mediator, and its receptor plays a crucial role in the inflammatory response .

Mode of Action

This compound interacts with the LTB4 receptor, inhibiting the binding of LTB4 to pig neutrophil membranes . This interaction results in the modulation of the inflammatory response .

Biochemical Pathways

The biosynthesis of this compound follows the elongation and desaturation pathways of ω6 and ω3 polyunsaturated fatty acids (PUFAs) . In the ω3 pathway, α-linolenic acid (ALA, 18:3n-3) is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to this compound (22:3n-3) by a single ELO type elongase .

Result of Action

The interaction of this compound with the LTB4 receptor leads to a decrease in the inflammatory response . It has been found to possess anti-inflammatory and antitumor properties comparable to docosahexaenoic acid (DHA), suggesting potential nutraceutical and cosmetic uses .

Biochemical Analysis

Biochemical Properties

Docosatrienoic acid plays a crucial role in various biochemical reactions. It is known to inhibit the binding of leukotriene B4 (LTB4) to pig neutrophil membranes with a Ki value of 5 μM . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, this compound is involved in the elongation and desaturation pathways of omega-3 and omega-6 polyunsaturated fatty acids, interacting with enzymes such as elongases and desaturases .

Cellular Effects

This compound has been shown to influence various cellular processes. It decreases the peak potassium current amplitude and accelerates the activation and inactivation kinetics of potassium channels in rat membrane potentials . This suggests that this compound may play a role in modulating cellular excitability and signaling pathways. Furthermore, it has been found to possess anti-inflammatory and antitumor properties, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as the leukotriene B4 receptor, inhibiting its activity . This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound is involved in the elongation and desaturation pathways of polyunsaturated fatty acids, interacting with enzymes like elongases and desaturases to produce bioactive metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the amount of this compound in seeds remains stable over multiple generations, indicating its stability In vitro and in vivo studies have suggested that this compound maintains its bioactivity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that higher doses of this compound can lead to a dose-dependent decrease in peak potassium current amplitude and acceleration of potassium channel kinetics . The threshold effects and potential toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

This compound is involved in the metabolic pathways of omega-3 and omega-6 polyunsaturated fatty acids. It is synthesized through the elongation and desaturation of alpha-linolenic acid and linoleic acid, respectively . Enzymes such as elongases and desaturases play a crucial role in these pathways, converting precursor fatty acids into this compound . This process impacts metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues are influenced by these interactions, affecting its bioavailability and function.

Subcellular Localization

This compound is localized within various subcellular compartments, impacting its activity and function. It is directed to specific organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of docosatrienoic acid involves the elongation and desaturation of polyunsaturated fatty acids. In the omega-3 pathway, alpha-linolenic acid (18:3n-3) is elongated to eicosatrienoic acid (20:3n-3), which is then further elongated to this compound (22:3n-3) by a single elongase enzyme .

Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering in oilseed crops such as Brassica carinata. This involves the expression of specific elongase and desaturase enzymes to produce the desired fatty acid in transgenic plants .

Chemical Reactions Analysis

Types of Reactions: Docosatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Produces hydroxy and keto derivatives.

Reduction: Yields saturated fatty acids.

Substitution: Results in halogenated fatty acids

Scientific Research Applications

Docosatrienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of bioactive compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its anti-inflammatory and antitumor properties, making it a potential candidate for therapeutic applications.

Industry: Utilized in the production of nutraceuticals and cosmetics due to its beneficial health effects

Comparison with Similar Compounds

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.

Docosapentaenoic acid (DPA): An omega-3 fatty acid with five double bonds.

Uniqueness: Docosatrienoic acid is unique due to its specific structure with three double bonds at positions 13, 16, and 19. This distinct configuration contributes to its specific biological activities and potential health benefits, which are comparable to but distinct from those of other omega-3 fatty acids .

Properties

IUPAC Name |

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQTNCISCKUMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920518 | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28845-86-5 | |

| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Docosatrienoic acid has the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol.

ANone: this compound has been identified in various natural sources, including:

- Marine Invertebrates: Phospholipids of the sea anemone Stoichactis helianthus contain several novel Δ5,9 fatty acids, including this compound.

- Plant Oils: Lepidium sativum seed oil from Ethiopia was found to be rich in this compound (47.66%).

- Microalgae: A novel strain isolated from a salt lake in the Tibetan Plateau was found to be rich in a rare ω-8 fatty acid, cis-8,4,11-docosatrienoic acid.

A: this compound is biosynthesized through the elongation and desaturation pathways of ω-6 and ω-3 polyunsaturated fatty acids.

A: Yes, research suggests that linoleic acid can be converted to this compound through a series of elongation and desaturation steps. This was demonstrated in studies on arctiid moths, where linolenic acid was converted into (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, a 21-carbon pheromone component, through a pathway involving this compound as an intermediate.

- Antitumor and Antioxidant Activity: In vitro studies comparing this compound to docosahexaenoic acid (DHA) found that both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cell lines.

- Anti-inflammatory Effects: this compound demonstrated strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines.

- Metabolic Health: Studies have shown that maintenance on a high-fat diet during the final week of fetal development in rats leads to elevated hepatic this compound proportions, along with hyperglycemia and insulin resistance.

ANone: Research suggests that this compound, in conjunction with other metabolites, may serve as a potential biomarker for:

- Chronic Interstitial Nephropathy: In a study on rats, this compound was identified as a potential biomarker for chronic interstitial nephropathy.

- Heart Failure: Metabolomic analysis of African American populations identified dihydroxy this compound (X-11308) as a potential biomarker associated with incident heart failure.

A: Yes, this compound was found to directly interact with potassium channels in rat peritoneal macrophages, causing a decrease in peak K+ current amplitude.

A: this compound, along with arachidonic acid, was found to reduce the GABA-induced response in rat substantia nigra neurons, potentially modulating neuronal excitability.

ANone: Researchers are investigating various aspects of this compound, including:

- Metabolic Profiling: Advanced analytical techniques like UPLC-Q/TOF-MS are being used to study the role of this compound and related metabolites in various disease states. ,

- Biomarker Development: Identifying specific metabolic profiles, including this compound levels, could aid in developing new diagnostic and prognostic tools for diseases.

- Therapeutic Potential: Understanding the biological activities of this compound, such as its anti-inflammatory and antitumor properties, is crucial for exploring its potential therapeutic applications.

- Nutritional Significance: Evaluating the impact of dietary this compound intake on human health and its role in various physiological processes is an active area of research.

A: Yes, researchers have successfully engineered oilseed crops like Brassica carinata to produce high levels of this compound by introducing specific elongase and desaturase genes involved in its biosynthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)